(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
“(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a compound that incorporates a thiophene nucleus . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a thiophene ring, an acrylamido linkage, and a tetrahydrothieno[2,3-c]pyridine moiety . The compound’s structure includes intermolecular hydrogen bonding and π-π stacking between thiophene and phenyl rings on adjacent molecules .Scientific Research Applications
Acrylamide Chemistry and Biochemistry
Research on acrylamide, a related chemical compound, provides insight into its widespread industrial applications, including use in polyacrylamide synthesis, with applications ranging from soil conditioning to protein separation techniques. The review by Friedman (2003) extensively covers acrylamide's chemistry, metabolism, and potential human health implications, highlighting the importance of understanding its formation, distribution in food, and role in human health (Friedman, 2003).
Thiophene Analogues in Carcinogenic Evaluation
Thiophene, a core structural component of the compound , has been evaluated for its carcinogenic potential. Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens, investigating their potential carcinogenicity and providing foundational knowledge on the biological activities of thiophene-containing compounds (Ashby et al., 1978).
Pyranopyrimidine Scaffolds in Medicinal Chemistry
The pyranopyrimidine core, closely related to the compound's structural framework, is crucial in medicinal and pharmaceutical research due to its bioavailability and synthetic applicability. Parmar et al. (2023) review synthetic pathways and the application of hybrid catalysts for developing substituted pyranopyrimidine derivatives, highlighting the scaffold's versatility in drug development (Parmar et al., 2023).
Coordination Chemistry of Acrylamide
Girma et al. (2005) survey the coordination chemistry of acrylamide with transition metals, discussing its structural versatility and potential reactivity in biological systems. This research offers insights into acrylamide’s interactions with metals, which could be relevant for understanding the biological activities and reactivity of structurally related compounds, including "(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" (Girma et al., 2005).
Future Directions
Thiophene derivatives, such as this compound, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity remain a topic of interest for medicinal chemists .
Properties
IUPAC Name |
6-acetyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10(21)20-7-6-12-13(9-20)25-17(15(12)16(18)23)19-14(22)5-4-11-3-2-8-24-11/h2-5,8H,6-7,9H2,1H3,(H2,18,23)(H,19,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELKRXRRBAWQV-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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